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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species efficacy of SR 49059, a
potent and selective non-peptide vasopressin V1a receptor antagonist, between rats and
humans. The data presented is compiled from various in vitro and in vivo studies to facilitate an
objective evaluation of the compound's performance and support further research and

development.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the binding affinity and functional
antagonism of SR 49059 in both rat and human tissues.

Table 1: Binding Affinity of SR 49059 for V1a Receptors
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] Tissuel/Cell .

Species Ligand Parameter Value (nM) Reference
Type
Liver [BH]SR

Rat Kd 0.63+0.13 [1]
Membranes 49059

Rat Liver - Ki 1.6+0.2 [21131[41[5]
Liver [BHISR

Human Kd 2.95+0.64 [1]
Membranes 49059
Platelets,

Human Adrenals, - Ki 1.1-6.3 [21[31[41[5]
Myometrium

Table 2: Functional Antagonism of SR 49059

Species Assay Parameter Value Reference
AVP-induced
Rat contraction of pA2 9.42 [31141[5116]

caudal artery

AVP-induced
Human platelet IC50 3.7+ 0.4 nM [B1I41I5161[7]

aggregation

AVP (50 nM)-

. 21+0.7nM (1.3
Human induced platelet IC50 [7]

] ng/mL)

aggregation

AVP (50 nM)-

induced 46+25nM (2.8
Human IC50 [7]

cutaneous ng/mL)

blanching

SR 49059 demonstrates high affinity for both rat and human V1a receptors, with only slight
species differences observed.[1] Notably, another nonpeptide V1a antagonist, OPC-21268,
exhibits a significant species-related potency difference, with over 500-fold higher affinity for rat
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than for human liver V1a receptors, highlighting the favorable cross-species profile of SR
49059.[1]

In Vivo Efficacy

In vivo studies in conscious normotensive rats have shown that SR 49059, administered
intravenously or orally, inhibits the pressor response to exogenous arginine vasopressin (AVP)
with a long duration of action.[3][4][6] An oral dose of 10 mg/kg resulted in a duration of action
greater than 8 hours.[3][4][6]

In humans, oral administration of SR 49059 has been shown to be a potent and specific
antagonist of V1 receptors, effectively blocking AVP-induced vasoconstriction.[8][9] A 300 mg
dose of SR 49059 completely blocked the vasoconstriction of the radial artery induced by AVP.
[8][9] Furthermore, SR 49059 has been demonstrated to antagonize vasopressin-induced
uterine contractions in healthy women.[10] Clinical trials have explored its potential for treating
conditions like Post-Traumatic Stress Disorder (PTSD), underscoring its activity in the human
central nervous system.[11]

Across all studies, SR 49059 was found to be devoid of any intrinsic agonistic activity.[3][4][5]

[6]

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the affinity (Kd and Ki) of SR 49059 for V1a receptors.
Methodology (based on[1][6]):

» Membrane Preparation: Liver tissues from male Sprague-Dawley rats or human liver
samples are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4). The
homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting
supernatant is then centrifuged at a high speed to pellet the membranes. The final pellet is
resuspended in the assay buffer.

¢ Binding Reaction: The membrane preparations are incubated with the radiolabeled ligand,
[BH]SR 49059, in the presence or absence of increasing concentrations of unlabeled SR
49059 or other competing ligands.
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Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a
defined period to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free
radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound
radioactivity.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of
an unlabeled competitor (e.g., 1 uM AVP). Specific binding is calculated by subtracting non-
specific binding from total binding. The dissociation constant (Kd) and maximal binding
capacity (Bmax) are determined by Scatchard analysis of saturation binding data. The
inhibitory constant (Ki) is calculated from competition binding data using the Cheng-Prusoff
equation.

Functional Antagonism Assays
Objective: To assess the ability of SR 49059 to inhibit AVP-induced physiological responses.
Methodology - AVP-Induced Platelet Aggregation (based on[3][4][6][7]):

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human
volunteers into tubes containing an anticoagulant (e.g., citrate). The blood is centrifuged at a
low speed to obtain PRP.

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.
A sample of PRP is placed in a cuvette and stirred continuously at 37°C.

Assay Procedure: A baseline light transmission is established. The agonist, AVP, is added to
the PRP to induce aggregation, which is measured as an increase in light transmission.

Inhibition by SR 49059: To determine the inhibitory effect of SR 49059, PRP is pre-incubated
with various concentrations of the antagonist before the addition of AVP.
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» Data Analysis: The percentage of inhibition of AVP-induced aggregation is calculated for
each concentration of SR 49059. The IC50 value, the concentration of SR 49059 that causes
50% inhibition of the maximal AVP response, is then determined.

Visualizations
Signaling Pathway
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Caption: V1a receptor signaling pathway and the antagonistic action of SR 49059.
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Experimental Workflow

Workflow for Determining IC50 of SR 49059 in Platelet Aggregation Assay
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Caption: Experimental workflow for determining the IC50 of SR 49059.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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